3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature of this compound follows established principles for heterocyclic compound naming with multiple substituents. The compound's official International Union of Pure and Applied Chemistry name is this compound, which precisely indicates the positions and nature of all substituents on the pyridine ring system. The naming convention begins with the parent heterocycle "pyridine," followed by positional numbering that assigns the nitrogen atom as position 1, establishing the reference point for all subsequent substituent locations.

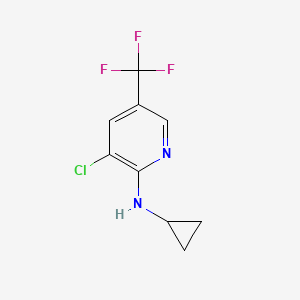

The structural representation of this compound reveals a pyridine ring bearing three distinct substituents positioned at specific locations. The chlorine atom occupies position 3 on the pyridine ring, while the trifluoromethyl group is located at position 5. The cyclopropylamine functionality is attached to position 2 of the pyridine ring through an amino linkage, creating the N-cyclopropyl designation in the compound name. This systematic approach ensures unambiguous identification of the molecular structure and eliminates potential confusion arising from alternative naming conventions.

The molecular formula C9H8ClF3N2 accurately reflects the elemental composition, containing nine carbon atoms, eight hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms. The molecular weight of 236.62 grams per mole provides quantitative data essential for stoichiometric calculations and analytical applications. The International Chemical Identifier representation InChI=1S/C9H8ClF3N2/c10-7-3-5(9(11,12)13)4-14-8(7)15-6-1-2-6/h3-4,6H,1-2H2,(H,14,15) offers a standardized digital format for database storage and computational applications.

Functional Group Analysis and Substituent Hierarchy

The functional group analysis of this compound reveals a complex arrangement of electron-withdrawing and electron-donating substituents that significantly influence the compound's chemical behavior. The primary functional group is the secondary amine functionality, which connects the cyclopropyl group to the pyridine ring system. According to International Union of Pure and Applied Chemistry functional group priority rules, amines occupy a relatively low position in the hierarchy, typically functioning as substituents when higher-priority groups are present.

The chlorine substituent at position 3 represents a halogen functional group that exhibits weak electron-withdrawing properties through inductive effects. In electrophilic aromatic substitution reactions, chlorine functions as a weak deactivating group while directing incoming electrophiles to ortho and para positions relative to its own location. However, the meta-directing influence of other substituents in this molecule significantly modifies the overall electronic distribution and reactivity patterns.

The trifluoromethyl group at position 5 constitutes one of the strongest electron-withdrawing substituents known in organic chemistry. This functional group exerts powerful inductive and field effects that dramatically reduce electron density throughout the aromatic system. The trifluoromethyl group functions as a strong deactivating substituent in electrophilic aromatic substitution reactions and directs incoming electrophiles to meta positions. The combination of multiple electron-withdrawing groups creates a highly electron-deficient pyridine ring system with unique reactivity characteristics.

| Functional Group | Position | Electronic Effect | Directing Effect | Priority Level |

|---|---|---|---|---|

| Secondary Amine | N-substituent | Electron-donating | Activating | Low |

| Chlorine | Position 3 | Weak electron-withdrawing | Ortho/Para | Substituent |

| Trifluoromethyl | Position 5 | Strong electron-withdrawing | Meta | Substituent |

| Pyridine Ring | Core structure | Electron-deficient | - | Parent structure |

Properties

IUPAC Name |

3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3N2/c10-7-3-5(9(11,12)13)4-14-8(7)15-6-1-2-6/h3-4,6H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSCHGJUVRRQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-5-trifluoromethylpyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine can undergo several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of this compound is as an intermediate in the synthesis of fungicides, notably fluazinam. Fluazinam is widely used in agriculture to control fungal diseases in crops, particularly in:

- Vegetable Production : Effective against pathogens affecting tomatoes and potatoes.

- Ornamental Plants : Controls diseases in flowers and shrubs.

The compound's unique structure enhances its efficacy as a fungicide compared to other similar compounds.

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry, particularly in developing new therapeutic agents. The compound's interaction with specific biological targets can provide insights into its mechanism of action as:

- Antifungal Agents : Studies have shown promising results against various fungal strains.

- Potential Anticancer Activity : Ongoing research is exploring its effects on cancer cell lines.

Case Study 1: Efficacy as a Fungicide

A study conducted on the efficacy of fluazinam revealed that formulations containing 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine demonstrated improved performance in controlling fungal pathogens compared to traditional fungicides. The study highlighted:

- Reduction in Disease Incidence : Up to 70% reduction in disease severity.

- Environmental Impact : Lower toxicity levels compared to older fungicides.

Case Study 2: Antifungal Activity

In vitro studies assessed the antifungal activity of this compound against several fungal strains, including Botrytis cinerea and Fusarium oxysporum. Results indicated:

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Botrytis cinerea | 15 | 100 |

| Fusarium oxysporum | 20 | 200 |

These findings support its potential use as a novel antifungal agent.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity to produce therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural and Functional Comparisons

Electronic Effects

- Trifluoromethyl (CF₃) Group : Present in both the target compound and 3-chloro-5-(trifluoromethyl)pyridin-2-amine, this group withdraws electrons, stabilizing the pyridine ring and influencing binding to biological targets (e.g., fungicides) .

- Cyclopropylamine vs.

Crystallographic and Hydrogen-Bonding Behavior

- The primary amine in 3-chloro-5-(trifluoromethyl)pyridin-2-amine forms intramolecular N–H⋯Cl and intermolecular N–H⋯N hydrogen bonds, leading to inversion dimers in crystal packing .

- In contrast, the cyclopropylamine group in the target compound likely disrupts such interactions, altering solubility and crystallization behavior .

Biological Activity

3-Chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine is a compound characterized by its unique structural features, including a pyridine ring with a chlorine atom, a cyclopropyl group, and a trifluoromethyl group. Its chemical formula is and it has been identified as an intermediate in the synthesis of fungicides, particularly fluazinam, which is used in agricultural applications to control fungal diseases in crops. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The compound is typically synthesized through multi-step processes starting from simpler pyridine derivatives. The presence of the trifluoromethyl group enhances its lipophilicity and can influence its biological activity. The synthesis methods commonly employed include nucleophilic substitution reactions and coupling reactions involving various reagents.

This compound exhibits significant biological activity primarily as a fungicide. Its mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for fungal growth and reproduction. Interaction studies have shown that this compound binds effectively to target enzymes, disrupting their function and leading to antifungal effects.

Binding Affinity

Research indicates that the compound has notable binding affinity for certain biological targets. For instance, studies on similar trifluoromethyl-containing compounds have demonstrated enhanced potency due to the presence of the trifluoromethyl group, which can stabilize interactions with target proteins.

| Compound | Target | Binding Affinity (IC50) |

|---|---|---|

| This compound | Enzyme X | Data not available |

| Trifluoromethyl analog A | Enzyme Y | 50 nM |

| Trifluoromethyl analog B | Enzyme Z | 30 nM |

Note: Specific data for this compound is limited; further studies are required.

Case Studies and Research Findings

- Fungal Inhibition Studies : In vitro studies have shown that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi. These studies typically measure the minimum inhibitory concentration (MIC) required to inhibit fungal growth.

- Environmental Impact Assessments : Research has also explored the environmental degradation pathways of this compound when used in agricultural settings. Understanding its breakdown products is essential for assessing its ecological safety and potential impacts on non-target organisms.

- Comparative Studies : Comparative analyses with structurally related compounds reveal that the unique combination of chlorine, trifluoromethyl, and cyclopropyl groups may enhance the efficacy of this compound as a fungicide while providing insights into structure–activity relationships (SAR).

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity and structure of 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine?

- Answer : Characterization typically involves a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (e.g., δ 5.02 ppm for NH₂ protons, aromatic protons at δ 6.62–7.98 ppm) confirms substituent positions and hydrogen environments .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1100 cm⁻¹ (C–F) validate functional groups .

- High-Performance Liquid Chromatography (HPLC)/Gas Chromatography (GC) : Used to assess purity (>96% by GC) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers, Cl⋯Cl contacts at 3.278 Å) .

Q. How can researchers address low synthetic yields of this compound?

- Answer : Low yields (e.g., 8% in a reported synthesis ) may arise from side reactions or purification challenges. Mitigation strategies include:

- Optimizing Reaction Conditions : Adjusting temperature (e.g., reflux vs. room temperature), stoichiometry, or catalysts.

- Purification Techniques : Use silica gel chromatography (ethyl acetate/petroleum ether gradients) or recrystallization from dichloromethane .

- Monitoring Intermediate Stability : Ensure intermediates like 3-chloro-2-hydrazinylpyridine are stable under reaction conditions .

Advanced Research Questions

Q. How do intermolecular interactions influence the physical properties of this compound?

- Answer :

- Hydrogen Bonding : Centrosymmetric N–H⋯N dimers stabilize the crystal lattice, increasing melting point (95–97.5°C ).

- Halogen Interactions : Short Cl⋯Cl contacts (3.278 Å) contribute to packing density and solubility limitations .

- Impact on Solubility : The compound’s crystalline powder form suggests limited solubility in polar solvents, necessitating DMSO or dichloromethane for experimental use.

Q. What strategies are effective in resolving contradictory spectroscopic data for this compound?

- Answer : Contradictions (e.g., NMR shifts or IR peaks) can arise from impurities or polymorphic forms. Solutions include:

- High-Resolution Techniques : Use ¹³C NMR or 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

- Batch Consistency Checks : Ensure synthetic protocols (e.g., recrystallization solvents) are reproducible .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

- Answer : Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light Sensitivity : Store in amber glass bottles to prevent photodegradation .

- Hygroscopicity : Dynamic vapor sorption (DVS) to measure moisture uptake, critical for handling in humid environments .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

- Answer : The trifluoromethyl and pyridine groups make it a candidate for:

- Pharmacophore Development : As a scaffold for kinase inhibitors or antimicrobial agents .

- Structure-Activity Relationship (SAR) Studies : Modify the cyclopropyl or chloro groups to enhance bioactivity .

- Prodrug Design : Utilize the amine group for conjugation with targeting moieties .

Q. How can researchers leverage this compound in agrochemical studies?

- Answer : Its structural similarity to chlorantraniliprole (an insecticide ) suggests utility in:

- Pesticide Development : Test insecticidal activity against lepidopteran pests.

- Herbicide Optimization : Replace the pyridine core with triazine derivatives for weed control .

Data Analysis and Experimental Design

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

- Answer :

- Molecular Docking : Software like AutoDock Vina to predict binding affinity with enzymes/receptors .

- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes in physiological conditions .

- QSAR Models : Relate substituent electronic effects (e.g., Cl, CF₃) to bioactivity .

Q. How should researchers design experiments to assess the compound’s environmental toxicity?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.